5-Iodo-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole class, characterized by the presence of iodine and a nitro group. Its molecular formula is with a molecular weight of approximately 238.97 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of antimicrobial and anticancer agents, as well as its utility in various chemical transformations.
5-Iodo-4-nitro-1H-imidazole can be synthesized through various chemical methods involving imidazole derivatives. It is classified as a nitroimidazole, a subclass known for its biological activity and utility in pharmaceuticals. This compound is primarily sourced from laboratory synthesis, with potential industrial applications in the production of specialty chemicals and dyes.
The synthesis of 5-iodo-4-nitro-1H-imidazole typically involves two main steps: iodination and nitration of imidazole derivatives. A common method includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining strict control over reaction conditions.
The molecular structure of 5-iodo-4-nitro-1H-imidazole features an imidazole ring with an iodine atom at the 5-position and a nitro group at the 4-position. The structural data can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 76529-48-1 |
| Molecular Formula | C3H2IN3O2 |
| Molecular Weight | 238.97 g/mol |
| IUPAC Name | 5-Iodo-4-nitro-1H-imidazole |
| InChI Key | CHZYQLYIYFQCKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(N1)N+[O-])I |
The imidazole ring is planar, contributing to the compound's reactivity and interaction with biological targets.
5-Iodo-4-nitro-1H-imidazole undergoes several types of chemical reactions:
Common reagents used include potassium iodide for substitution reactions and palladium catalysts for reductions.
From these reactions, significant products include:
The mechanism of action for 5-iodo-4-nitro-1H-imidazole is not fully elucidated but is believed to involve interactions with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that may damage DNA, leading to cell death. This mechanism resembles that of other nitroimidazoles known for their antimicrobial and antitumor properties through free radical generation.
5-Iodo-4-nitro-1H-imidazole exhibits the following physical characteristics:
Key chemical properties include:
The stability of this compound under various conditions makes it suitable for diverse applications in synthetic chemistry.
5-Iodo-4-nitro-1H-imidazole has several notable applications:
The development of nitroimidazole chemistry originated with Maeda’s 1953 isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first naturally occurring nitroimidazole antibiotic [4]. This discovery ignited extensive synthetic campaigns that yielded clinically pivotal 5-nitroimidazole drugs by the late 1950s. Metronidazole emerged as the prototype antimicrobial agent, establishing the pharmacophoric importance of the nitroimidazole core against anaerobic pathogens and protozoa [4] . The 21st century witnessed a resurgence with bicyclic nitroimidazoles like delamanid and pretomanid, approved for multidrug-resistant tuberculosis. These advances underscore 5-iodo-4-nitro-1H-imidazole as a strategic intermediate for pharmacophore optimization—enabling structure-activity relationship (SAR) studies critical to modern drug design [4] .
Table 1: Evolution of Key Nitroimidazole-Based Therapeutics
| Era | Compound | Structural Features | Therapeutic Application |
|---|---|---|---|
| 1950s | Azomycin | 2-Nitroimidazole | Anti-trichomonal |
| 1960s | Metronidazole | 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | Anti-anaerobic/antiprotozoal |
| 2000s | Delamanid | 6-Fluoro-2,3-dihydro-3-hydroxy-2-(4-nitroimidazol-1-yl)methylimidazo[2,1-b]oxazole | Anti-tubercular |
| 2010s | Pretomanid | 6-(4-Nitroimidazol-1-yl)hexahydro-2H-1,3-oxazin-3-ium | Anti-tubercular |
5-Iodo-4-nitro-1H-imidazole (molecular formula: C₃H₂IN₃O₂; MW: 252.97 g/mol) exemplifies a strategically functionalized scaffold where halogen and nitro group positioning dictates reactivity and supramolecular interactions [5]. X-ray crystallography reveals that the ortho-disposed iodo (C5) and nitro (C4) groups induce significant polarization: the iodine atom adopts an sp²-hybridized geometry with a C–I bond length of 2.097 Å, while the nitro group displays resonance-assisted charge delocalization across the imidazole ring . This electronic asymmetry enhances susceptibility to nucleophilic substitution at C5, facilitating catalytic cross-coupling (e.g., Sonogashira, Suzuki) to generate diverse C5-alkynylated, arylated, or alkylated analogs . Additionally, the compound’s solid-state packing is stabilized by N–H···O hydrogen bonds (2.89 Å) between the nitro group and adjacent imidazole N–H, forming extended planar networks essential for crystal engineering .
Table 2: Key Physicochemical Properties of 5-Iodo-4-nitro-1H-imidazole
| Property | Value/Characteristic | Analytical Method |
|---|---|---|
| Molecular Weight | 252.97 g/mol | HRMS |
| Crystal System | Monoclinic | SC-XRD |
| Bond Length (C5–I) | 2.097 Å | SC-XRD |
| Hydrogen Bond (N–H···O) | 2.89 Å | SC-XRD |
| pKa (N1–H) | ~8.9 | Potentiometric titration |
Halogenation at C5 profoundly alters the compound’s electronic profile and bioactivation potential. The iodo substituent’s polarizability lowers the LUMO energy (–1.83 eV), facilitating single-electron reduction of the nitro group (–0.45 V vs. SCE) under hypoxic conditions [3] [4]. This reductive activation generates cytotoxic radicals and reactive nitrogen species (RNS), which alkylate microbial DNA/RNA—a mechanism leveraged in antiparasitic and antitubercular therapies [4] [8]. Comparative studies show that iodo derivatives exhibit 3.5-fold greater anaerobic cytotoxicity than bromo analogs (IC₅₀: 0.28 μM vs. 0.98 μM against M. tuberculosis) due to enhanced C–X bond lability and nitro group reduction kinetics [3] . Meanwhile, nitration at C4 (rather than C5) optimizes steric accessibility for nitroreductases, as evidenced by the 42% higher antigiardial activity of 4-nitro-5-iodoimidazole versus its 5-nitro-4-iodo regioisomer [5] [8].
Table 3: Influence of Halogen and Nitro Group Positioning on Bioactivity
| Compound | Nitro Position | Halogen (Position) | Relative Activity (vs. Metronidazole) |
|---|---|---|---|
| 5-Iodo-4-nitro-1H-imidazole | C4 | Iodine (C5) | 1.8× (anti-Giardia) |
| 4-Iodo-5-nitro-1H-imidazole | C5 | Iodine (C4) | 1.3× (anti-Giardia) |
| 5-Bromo-4-nitro-1H-imidazole | C4 | Bromine (C5) | 1.1× (anti-Giardia) |
| 2-Methyl-5-nitro-1H-imidazole | C5 | Methyl (C2) | 1.0× (reference) |
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7